3-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This sulfonamide derivative features a tetrahydroquinoline scaffold substituted with a 2-methylpropyl (isobutyl) group at position 1 and a 3-fluorobenzenesulfonamide moiety at position 6. Its molecular weight is estimated to be ~420–450 g/mol, aligning with typical drug-like properties .
Properties
IUPAC Name |
3-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)12-22-18-8-7-16(10-14(18)6-9-19(22)23)21-26(24,25)17-5-3-4-15(20)11-17/h3-5,7-8,10-11,13,21H,6,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCXGPZWNANVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent.
Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with a sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with altered functional groups.
Scientific Research Applications
3-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following compounds are structurally related but differ in substituents and functional groups:
| Compound Name | Key Substituents |
|---|---|
| Target Compound | 1-(2-methylpropyl), 3-fluorobenzenesulfonamide |
| 1-(3-fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | 1-propyl, 3-fluoro-4-methylphenylmethanesulfonamide |
| 2-Fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinyl]benzenesulfonamide | 1-propylsulfonyl, 2-fluorobenzenesulfonamide |
- Branching vs.
- Sulfonamide vs. Sulfonyl: The target retains a sulfonamide group (NH-SO₂), while the third compound replaces it with a sulfonyl group (SO₂), eliminating a hydrogen bond donor .
- Fluorine Position : The 3-fluoro substituent on the benzene ring may offer better steric compatibility with hydrophobic binding pockets than 2-fluoro or 4-methyl groups .
Molecular Properties and Bioavailability Predictions
Based on Veber’s criteria for oral bioavailability :
| Property | Target Compound | Analog 1 (Propyl/Methylphenyl) | Analog 2 (Propylsulfonyl) |
|---|---|---|---|
| Rotatable Bonds (estimated) | 8–9 | 10–11 | 9–10 |
| Polar Surface Area (PSA, Ų) | ~90–100 | ~100–110 | ~110–120 |
| H-Bond Donors/Acceptors | 1 donor, 4 acceptors | 1 donor, 5 acceptors | 0 donors, 6 acceptors |
Metabolic Stability and Electronic Effects
- Isobutyl Group : Branched alkyl chains like 2-methylpropyl are less susceptible to oxidative metabolism than linear chains (e.g., propyl), improving half-life .
Biological Activity
The compound 3-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article synthesizes available research findings regarding its biological activity, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The presence of the sulfonamide group is significant for its biological activity, particularly in interactions with various enzymes and receptors.
Research indicates that sulfonamide derivatives often exhibit their biological activities through several mechanisms:
- Enzyme Inhibition : Many sulfonamides act as inhibitors of carbonic anhydrases (CAs), enzymes that play a crucial role in maintaining acid-base balance and facilitating physiological processes. For instance, some studies have shown that certain sulfonamides can inhibit hCA IX, which is implicated in tumor growth and metastasis .
- Cell Cycle Arrest and Apoptosis Induction : In vitro studies have demonstrated that compounds structurally similar to 3-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can induce cell cycle arrest in cancer cells at specific phases (G0-G1 and S phases) and promote apoptosis through the activation of caspases .
Biological Activity Data
A summary of key biological activities related to this compound is presented below:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 | Induction of apoptosis |
| CCRF-CM (Leukemia) | 4.51 ± 0.24 | Cell cycle arrest | |
| Carbonic Anhydrase Inhibition | Various | Not specified | Enzyme inhibition |
Case Study 1: Anticancer Activity
In a study focused on the anticancer properties of benzenesulfonamides, it was found that compounds similar to the target compound significantly inhibited cancer cell proliferation under hypoxic conditions. The study utilized MDA-MB-468 breast cancer cells and demonstrated an IC50 value indicating potent cytotoxicity .
Case Study 2: Cardiovascular Effects
Another research effort evaluated the cardiovascular effects of benzenesulfonamides on perfusion pressure using isolated rat heart models. The findings suggested that certain derivatives could influence coronary resistance and perfusion pressure, although the specific effects of 3-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide require further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
